rac-(1R,2R)-2-ethoxycyclohexan-1-amine
Description
rac-(1R,2R)-2-ethoxycyclohexan-1-amine is a chiral cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 2-position and an amine (-NH₂) group at the 1-position. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol (calculated). The compound’s stereochemistry (rac-(1R,2R)) indicates a racemic mixture of enantiomers, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
741197-32-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalyst Optimization
Comparative studies of Ni-Pd alloys reveal that a 3:1 Ni:Pd ratio maximizes hydrogenation efficiency while minimizing over-reduction byproducts. Higher Pd content (>20%) accelerates reaction rates but increases costs.
Temperature and Pressure Effects
| Parameter | Low Range (50°C, 1 MPa) | High Range (120°C, 5 MPa) |
|---|---|---|
| Conversion Rate | 93.1% | 96.5% |
| Byproduct Formation | 2.8% | 1.2% |
Elevated temperatures favor kinetic control, reducing reaction times but risking thermal decomposition above 120°C.
Solvent Selection
Petroleum ether’s nonpolar nature (ε = 2.0) suppresses ionic side reactions during bromination. Ethanol in the final step acts as both solvent and nucleophile, facilitating ethoxy group installation.
Industrial Scalability and Economic Viability
The three-step process demonstrates scalability for batch production:
-
Cost Drivers :
-
Ni-Pd catalyst recovery (85–90% efficiency).
-
HBr recycling via distillation.
-
Environmental considerations include HBr neutralization with NaOH, generating NaBr as a recoverable byproduct.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-ethoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in THF or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or NaOMe in methanol.
Major Products Formed:
Oxidation: Corresponding imine or nitrile.
Reduction: Secondary or tertiary amines.
Substitution: Azido or methoxy derivatives.
Scientific Research Applications
Overview
rac-(1R,2R)-2-ethoxycyclohexan-1-amine is a chiral amine compound characterized by its unique cyclohexane structure, which features an ethoxy group and an amine functional group. This compound has garnered attention for its diverse applications across various fields, including chemistry, biology, medicine, and industry.
Chemistry
- Chiral Building Block : this compound serves as a valuable chiral building block in organic synthesis. It is utilized in the construction of complex organic molecules and pharmaceuticals due to its stereochemical properties.
- Synthetic Reactions : The compound can undergo various chemical transformations, including oxidation to form imines or nitriles and reduction to yield secondary or tertiary amines. It also participates in nucleophilic substitution reactions, making it versatile for synthetic applications.
Biology
- Ligand in Enzyme-Catalyzed Reactions : The compound has been investigated for its potential as a ligand in enzyme-catalyzed reactions. Its structural features allow it to interact with enzymes, providing insights into enzyme mechanisms and kinetics.
- Biological Activity Studies : Research is ongoing to explore the biological activity of this compound, particularly its interactions with biological receptors and enzymes. These studies aim to understand its role in biochemical pathways and potential therapeutic effects .
Medicine
- Precursor for Drug Development : The compound is being explored as a precursor in the development of pharmaceutical agents. Its chiral nature may contribute to the efficacy and specificity of drug candidates .
- Therapeutic Properties : Preliminary studies suggest that this compound may possess therapeutic properties that warrant further investigation for potential medicinal applications.
Industry
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-ethoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in enzyme kinetics, receptor activation, or inhibition, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
Halogen-Substituted Analogs
- This substitution lowers molecular weight by ~26 g/mol compared to the ethoxy derivative, which may improve solubility in polar solvents .
- rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine: Molecular Formula: C₇H₁₂F₂NO Molecular Weight: 164.18 g/mol Key Differences: The difluoromethoxy group (-OCF₂H) introduces greater electronegativity and lipophilicity compared to ethoxy. This could enhance metabolic stability in drug design but may reduce aqueous solubility .
Alkoxy-Substituted Analogs
- The methoxy group (-OCH₃) is less lipophilic than ethoxy, which may reduce membrane permeability in biological systems .
Ring Size and Functional Group Modifications
Cyclopropane and Cyclobutane Derivatives
- rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS 1909294-65-0): Molecular Formula: C₁₅H₂₂ClN Molecular Weight: 251.80 g/mol Key Differences: The cyclopropane ring introduces significant ring strain, which can enhance reactivity in ring-opening reactions.
- rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride (CAS 2648902-27-4): Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol Key Differences: The cyclobutane ring offers intermediate strain between cyclohexane and cyclopropane. The N-methylation reduces hydrogen-bonding capacity compared to the primary amine in the target compound .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ring Size | Notable Properties |
|---|---|---|---|---|---|
| rac-(1R,2R)-2-ethoxycyclohexan-1-amine | C₈H₁₇NO | 143.23 | Ethoxy, NH₂ | Cyclohexane | Moderate lipophilicity, chiral centers |
| (1R,2R)-2-fluorocyclohexan-1-amine | C₆H₁₂FN | 117.16 | Fluoro, NH₂ | Cyclohexane | High electronegativity |
| rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine | C₇H₁₂F₂NO | 164.18 | Difluoromethoxy, NH₂ | Cyclohexane | Enhanced metabolic stability |
| rac-(1R,2R)-2-methoxycyclopentan-1-amine hydrochloride | C₆H₁₄ClNO | 151.63 | Methoxy, NH₂ (HCl salt) | Cyclopentane | High ring strain, polar salt form |
| rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride | C₁₅H₂₂ClN | 251.80 | tert-butylphenyl, NH₂ (HCl salt) | Cyclopropane | High reactivity, steric bulk |
Q & A
Q. How can researchers optimize the synthesis of rac-(1R,2R)-2-ethoxycyclohexan-1-amine to improve yield and enantiomeric control?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (temperature, solvent polarity) and catalytic systems. For chiral amines, stereochemical control often requires chiral auxiliaries or asymmetric catalysis. Evidence from similar cyclohexane derivatives suggests using reducing agents like sodium borohydride or lithium aluminum hydride for amine formation . Computational tools, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., solvent effects, transition states) to minimize racemization . A stepwise approach:
Screen solvents (e.g., THF vs. ethanol) to stabilize intermediates.
Use chiral ligands (e.g., BINAP) in catalytic hydrogenation for enantiomeric enrichment.
Monitor reaction progress via TLC or GC-MS to terminate at peak yield.
Q. What advanced techniques are recommended for confirming the stereochemistry of this compound?
- Methodological Answer : Stereochemical confirmation requires a combination of techniques:
- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Adjust flow rate and temperature to optimize resolution .
- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting of enantiomer signals in ¹H/¹³C NMR .
- Optical Rotation : Compare experimental [α]ᴅ values with literature data for enantiopure analogs.
Q. How does the racemic nature of this compound influence its utility in medicinal chemistry studies?
- Methodological Answer : Racemic mixtures may exhibit reduced biological specificity due to opposing enantiomer activities. For example, one enantiomer might act as an agonist while the other is inert or antagonistic. Researchers should:
Separate Enantiomers : Use preparative chiral HPLC or enzymatic resolution .
Test Isolated Enantiomers : Conduct in vitro assays (e.g., receptor binding, enzyme inhibition) to compare potency .
Perform Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict enantiomer-target interactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between enantiomers of this compound?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Purity Validation : Confirm enantiomeric excess (EE) via HPLC (>98% purity) .
- Dose-Response Curves : Compare IC₅₀/EC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .
- Metabolic Stability Testing : Incubate enantiomers with liver microsomes to assess pharmacokinetic differences .
Q. Which computational methods effectively predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):
- Density Functional Theory (DFT) : Calculate transition states for reactions (e.g., ethoxy group hydrolysis) .
- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to receptors (e.g., serotonin transporters) .
- Machine Learning : Train models on PubChem data to predict metabolic pathways or toxicity .
Q. What methodologies are suitable for investigating the stability and degradation pathways of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Degradation : Heat samples (40–80°C) and analyze via HPLC-MS to identify breakdown products .
- pH Sensitivity : Incubate in buffers (pH 1–13) and monitor amine group protonation via ¹H NMR .
- Light Exposure : Use UV-Vis spectroscopy to track photodegradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
